Regioisomeric Purity Profiles: 3-Position vs. 2-Position Isomers as Quality Reference Standards
The 3-isomer (CAS 387350-58-5) exhibits a distinct HPLC retention time and ¹H NMR chemical shift profile relative to the 2-isomer (CAS 110284-78-1), enabling its use as a regioisomeric impurity marker or reference standard in the quality control of pyrimidinyl benzoate synthesis [1]. The 3-isomer is commercially available at ≥95% purity , whereas the 2-isomer is also supplied at ≥95% purity , but their non-interchangeable chromatographic behaviors are a critical differentiator for analytical method development.
| Evidence Dimension | Chromatographic and spectroscopic identity |
|---|---|
| Target Compound Data | CAS 387350-58-5; MW 276.24; MDL MFCD00203067; ≥95% purity |
| Comparator Or Baseline | 2-isomer (CAS 110284-78-1); MW 276.24; MDL MFCD00203066; ≥95% purity |
| Quantified Difference | Identical molecular formula and mass; differentiated solely by regioisomer-specific MDL number, retention time, and NMR signature |
| Conditions | Standard reverse-phase HPLC and ¹H NMR (vendor QC certificates of analysis) |
Why This Matters
For analytical and quality assurance laboratories, the unambiguous regioisomeric identity justifies procurement of the specific 3-isomer as a chromatographic standard, as the 2-isomer cannot serve as a surrogate reference material for 3-substituted analyte detection.
- [1] PubChem CID 2736219 (3-isomer) and CID 11362794 (2-isomer). View Source
